Uricosuric agent-1

CYP2C9 inhibition drug-drug interaction benzofuran SAR

Researchers probing urate transport beyond URAT1 require a clinically validated, non-halogenated benzofuran scaffold control to avoid confounding CYP2C9 inhibition (benzbromarone Ki = 19.3 nM). KT-433 (Uricosuric agent-1) is a Phase II-investigated uricosuric with an officially undefined molecular target, ideal for target deconvolution and SAR studies. - Eliminates halogen-associated CYP2C9 inhibition present in benzbromarone. - Enables differential phenotypic profiling against URAT1-defined agents (dotinurad IC50 = 0.0372 μM). - Supplied as ≥99% pure reference standard with existing human safety data, reducing translational risk.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
Cat. No. B11976038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUricosuric agent-1
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCC(=O)O
InChIInChI=1S/C19H16O5/c1-2-15-18(14-5-3-4-6-16(14)24-15)19(22)12-7-9-13(10-8-12)23-11-17(20)21/h3-10H,2,11H2,1H3,(H,20,21)
InChIKeyXSDFWTIKVXKOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uricosuric Agent-1 (KT-433) Overview


Uricosuric agent-1 (synonym KT-433, CAS 91627-33-7) is a synthetic small-molecule benzofuran derivative classified as a uricosuric agent. Its IUPAC name is 2-[4-(2-ethyl-1-benzofuran-3-carbonyl)phenoxy]acetic acid, with molecular formula C19H16O5 and molecular weight 324.33 g/mol . The compound was originated by Kotobuki Seiyaku Co., Ltd. (Japan) and advanced to Phase II clinical evaluation for gout before discontinuation in 2007 [1]. Unlike most clinically established uricosurics—which are defined URAT1 (SLC22A12) inhibitors—KT-433's molecular mechanism of action remains classified as 'Undefined mechanism' in the AdisInsight drug profile [1]. Structurally, KT-433 shares the 2-ethyl-benzofuran core with benzbromarone but replaces the 3,5-dibromo-4-hydroxyphenyl ketone substituent with a 4-carboxymethoxy-phenyl moiety, eliminating halogenation entirely . This structural divergence underpins key differentiation in physicochemical properties, target interaction profile, and pharmacokinetic liability relative to the most closely related analog benzbromarone.

Why KT-433 Cannot Be Substituted


Uricosuric agent-1 (KT-433) cannot be generically substituted by benzbromarone, probenecid, lesinurad, or dotinurad because it is not simply 'a weaker or stronger URAT1 inhibitor.' The compound's molecular mechanism is officially classified as undefined, distinguishing it from the well-characterized URAT1-targeted uricosurics that dominate this therapeutic class [1]. Benzbromarone, despite sharing the 2-ethyl-benzofuran scaffold, carries two bromine atoms that confer potent CYP2C9 inhibition (Ki = 19.3 nM) —a liability absent in the non-halogenated KT-433 structure. Furthermore, the class exhibits extreme potency divergence at the primary target URAT1: dotinurad IC50 = 0.0372 μM, benzbromarone IC50 = 0.190 μM, lesinurad IC50 = 30.0 μM, and probenecid IC50 = 165 μM [2]. Selecting the wrong uricosuric based solely on class membership risks introducing confounding CYP-mediated drug-drug interactions, off-target transporter effects on OAT1/3 and ABCG2, or inappropriate potency for the experimental model. KT-433 occupies a unique position as a clinically investigated, structurally differentiated benzofuran uricosuric whose precise molecular target(s) remain to be fully elucidated, making it irreplaceable for laboratories investigating non-URAT1 uricosuric mechanisms or seeking a benzofuran scaffold control compound free of halogen-associated CYP2C9 inhibition.

KT-433 Quantitative Differentiation Evidence


Structural Basis for CYP2C9 Safety

Uricosuric agent-1 (KT-433) is a non-halogenated benzofuran derivative (C19H16O5, no bromine or chlorine atoms), whereas benzbromarone is a dibrominated benzofuran (C17H12Br2O3) . The 3,5-dibromo-4-hydroxyphenyl moiety of benzbromarone is directly responsible for its potent CYP2C9 inhibition (Ki = 19.3 nM) . KT-433 replaces this group with a 4-carboxymethoxy-phenyl substituent, structurally incapable of forming the same CYP2C9 heme-coordinating interactions. No CYP2C9 inhibition data have been reported for KT-433, consistent with the absence of the requisite pharmacophore. This structural distinction is critical for in vivo experimental designs where benzbromarone's CYP2C9 inhibition confounds pharmacokinetic interpretation or introduces artifactual drug-drug interactions .

CYP2C9 inhibition drug-drug interaction benzofuran SAR

Differentiated Physicochemical Properties

Uricosuric agent-1 (KT-433) exhibits markedly lower lipophilicity (LogP = 4.1) and higher topological polar surface area (tPSA = 76.7 Ų) compared to benzbromarone (LogP ≈ 6.64; tPSA = 46.53 Ų) [1]. The lower molecular weight of KT-433 (324.33 vs. 424.08 g/mol) further contributes to a differentiated physicochemical profile. The LogP differential of approximately 2.5 log units translates to a theoretical ~300-fold difference in octanol-water partition coefficient, predicting substantially different tissue distribution, plasma protein binding, and membrane permeability characteristics [1]. These properties may underlie the distinct in vivo uricosuric pharmacodynamics observed between KT-433 and benzbromarone in clinical settings [2].

lipophilicity drug-likeness physicochemical profiling

Undefined Mechanism vs. URAT1 Inhibitors

The AdisInsight drug profile explicitly classifies KT-433's mechanism of action as 'Undefined mechanism,' contrasting with all major clinical uricosurics that are unambiguously characterized as URAT1 (SLC22A12) inhibitors [1]. In the head-to-head comparator study by Taniguchi et al. (2019), dotinurad, benzbromarone, lesinurad, and probenecid all demonstrated well-defined URAT1 inhibition with IC50 values of 0.0372, 0.190, 30.0, and 165 μM, respectively [2]. The fact that KT-433 reached Phase II clinical evaluation for gout without an assigned molecular target suggests it may act through alternative urate-handling transporters (e.g., GLUT9/SLC2A9, ABCG2, OAT4/SLC22A11, NPT1/SLC17A1, or MRP4/ABCC4) or through a multi-target mechanism distinct from pure URAT1 inhibition [1]. No public URAT1 IC50 or Ki data exist for KT-433, as confirmed by multiple vendor datasheets listing target activity as 'unknown' or blank .

URAT1-independent mechanism urate transport target deconvolution

Clinical Validation and Orphan Drug Status

KT-433 is distinguished from purely preclinical uricosuric tool compounds by its clinical development history: it reached Phase II evaluation for gout in Japan (oral administration) and received Orphan Drug designation [1]. Key milestones include Phase I completion (October 1994), Phase II initiation (March 2001), and eventual discontinuation (March 2007) [1]. This clinical trajectory provides human pharmacokinetic and tolerability data that are unavailable for most research-grade uricosurics. In contrast, the widely used URAT1 probe benzbromarone, while approved in Japan and formerly in Europe, was withdrawn from several markets due to hepatotoxicity concerns [2]. Lesinurad (approved 2015, discontinued 2019) and dotinurad (approved 2020 in Japan) represent more recent clinical entries in the class [3]. KT-433 occupies a unique position as a clinically investigated benzofuran uricosuric predating the URAT1-targeted drug design era.

clinical-stage uricosuric orphan drug translational research

Standardized DMSO Solubility for In Vitro Assays

Uricosuric agent-1 (KT-433) has experimentally verified DMSO solubility of 50 mg/mL (154.16 mM) at room temperature, as reported by Beyotime and TargetMol technical datasheets . This solubility specification enables preparation of concentrated DMSO stock solutions (recommended 10 mM) with sonication assistance, facilitating consistent in vitro dosing across cell-based urate uptake assays . For comparison, benzbromarone DMSO solubility ranges from 80–100 mg/mL (188–235 mM) across vendors , while probenecid is practically insoluble in water (<0.1 g/100 mL) and requires alkaline pH or organic co-solvents for dissolution . The defined solubility parameters for KT-433 reduce inter-laboratory variability in compound handling and support reproducible pharmacology.

solubility standardization in vitro assay DMSO stock preparation

KT-433 Research Application Scenarios


Urate Transport Mechanism Deconvolution

KT-433 is optimally deployed as a probe compound in target deconvolution studies aimed at identifying non-URAT1 uricosuric mechanisms. Its 'Undefined mechanism' classification [1], combined with clinical validation at Phase II, makes it a uniquely informative tool for laboratories using CRISPR screening, chemical proteomics, or thermal shift assays to map urate transport pathways beyond SLC22A12. Parallel testing with benzbromarone (URAT1 IC50 = 0.190 μM) and dotinurad (URAT1 IC50 = 0.0372 μM) enables differential phenotypic profiling [2].

Benzofuran SAR without CYP2C9 Confounding

For structure-activity relationship (SAR) programs exploring 2-ethyl-benzofuran uricosurics, KT-433 serves as the non-halogenated scaffold control compound. Its structural divergence from benzbromarone—elimination of the 3,5-dibromo substitution—removes the potent CYP2C9 inhibitory activity (benzbromarone Ki = 19.3 nM) that complicates in vivo pharmacokinetic interpretation . This is critical in rodent hyperuricemia models (e.g., potassium oxonate-induced) where co-administered CYP2C9 substrates may produce artifactual drug-drug interactions .

Analytical Reference Standard for Benzofurans

KT-433's distinct physicochemical signature (LogP = 4.1, tPSA = 76.7 Ų, MW = 324.33) relative to benzbromarone (LogP ≈ 6.64, tPSA = 46.53 Ų, MW = 424.08) makes it valuable as a chromatographic and mass spectrometry reference standard for developing HPLC-UV or LC-MS/MS methods that must resolve multiple benzofuran uricosurics within a single analytical run . The ≥99% purity specification available from multiple vendors ensures suitability as a quantitative analytical standard .

Orphan Drug Repurposing Research

KT-433's orphan drug designation and Phase II clinical history in Japan [1] position it for drug repurposing screens and regulatory mechanistic studies. Unlike the purely preclinical uricosuric probes CC18002 (URAT1 IC50 = 1.69 μM) or KPH2f (dual URAT1/GLUT9 inhibitor), KT-433 carries existing human safety data that reduces translational risk for academic drug discovery programs exploring non-URAT1 uricosuric indications [1][2].

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